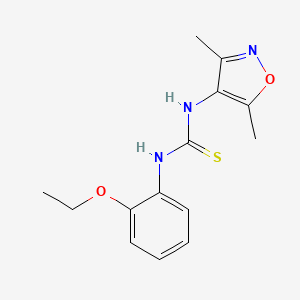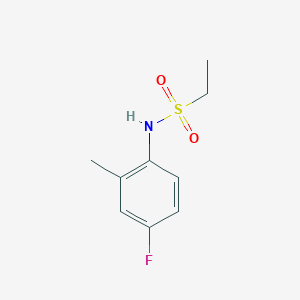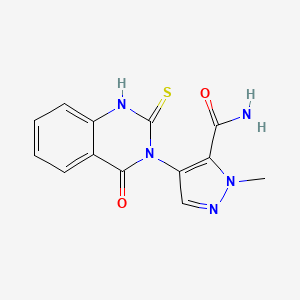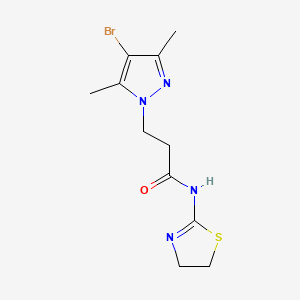![molecular formula C16H14BrN3O4 B10963804 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide](/img/structure/B10963804.png)
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group, a dioxotetrahydropyrrol ring, and a furohydrazide moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation, followed by a Michael addition reaction with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of ammonium chloride and triethylamine as a Lewis base catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to ensure higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N- [1- (4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-2- [ (2-oxo-4-phenyl-2H-chromen-7-yl) oxy] acetamide
- N- (4- (4-bromophenyl) thiazol-2-yl)-2-chloroacetamide
Uniqueness
N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE is unique due to its combination of a bromophenyl group, a dioxotetrahydropyrrol ring, and a furohydrazide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H14BrN3O4 |
|---|---|
Molecular Weight |
392.20 g/mol |
IUPAC Name |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide |
InChI |
InChI=1S/C16H14BrN3O4/c1-9-12(6-7-24-9)15(22)19-18-13-8-14(21)20(16(13)23)11-4-2-10(17)3-5-11/h2-7,13,18H,8H2,1H3,(H,19,22) |
InChI Key |
ZYWMXINXYPIYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10963744.png)

![N,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963766.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10963770.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]acetate](/img/structure/B10963787.png)
![N,1-dimethyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10963791.png)
![(5-Methylfuran-2-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10963796.png)

![N-cycloheptyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10963817.png)
![N-(2,6-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10963825.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide](/img/structure/B10963829.png)
![5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963835.png)
